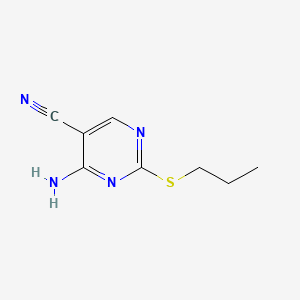

4-アミノ-2-プロピルチオピリミジン-5-カルボニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile is a heterocyclic compound with the molecular formula C8H10N4S. It belongs to the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications. This compound is of particular interest due to its potential therapeutic properties and its use as an intermediate in organic synthesis.

科学的研究の応用

4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Industry: It can be used in the development of agrochemicals and pharmaceuticals.

作用機序

Target of Action

The primary target of 4-Amino-2-propylthiopyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α . EGFR plays a crucial role in controlling normal cell growth, apoptosis, and other cellular functions .

Mode of Action

4-Amino-2-propylthiopyrimidine-5-carbonitrile acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . This results in the inhibition of cell proliferation and induction of apoptosis .

Biochemical Pathways

The compound affects the EGFR signaling pathway, which is involved in cell proliferation, differentiation, and survival . By inhibiting EGFR, the compound disrupts these processes, leading to cell cycle arrest and apoptosis .

Result of Action

The compound exhibits cytotoxic activities against various human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects . Additionally, it upregulates the level of caspase-3, a key executor of apoptosis .

生化学分析

Biochemical Properties

The biochemical properties of 4-Amino-2-propylthiopyrimidine-5-carbonitrile are not fully understood yet. It is known that this compound has a molecular weight of 194.26

Cellular Effects

The cellular effects of 4-Amino-2-propylthiopyrimidine-5-carbonitrile are also not fully known. Some pyrimidine-5-carbonitrile derivatives have been found to exhibit moderate antiproliferative activity against various human tumor cell lines . This suggests that 4-Amino-2-propylthiopyrimidine-5-carbonitrile may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 4-Amino-2-propylthiopyrimidine-5-carbonitrile is not fully understood. Some pyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . This suggests that 4-Amino-2-propylthiopyrimidine-5-carbonitrile may also exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile typically involves a multi-step process. One common method includes the reaction of α-cyanoketones, carboxaldehydes, and guanidines in a one-pot sequence. This reaction is carried out under reflux conditions in ethanol, yielding the desired product in moderate to excellent yields (45-89%) after purification by column chromatography or crystallization .

Industrial Production Methods

While specific industrial production methods for 4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

化学反応の分析

Types of Reactions

4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce nitro groups to amines or other functional groups.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield primary or secondary amines.

類似化合物との比較

Similar Compounds

4-Amino-5-carbonitrile-2-nitroaminopyrimidine: Similar in structure but contains a nitro group, which may alter its reactivity and biological activity.

2-Amino-4,6-diarylpyrimidine-5-carbonitriles: These compounds have different substituents on the pyrimidine ring, affecting their chemical properties and applications.

Uniqueness

4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. Its potential as a tyrosine kinase inhibitor targeting specific EGFR mutations sets it apart from other pyrimidine derivatives .

生物活性

4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile (CAS: 933949-26-9) is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C8H10N4S

- Molar Mass : 194.26 g/mol

- Solubility : Soluble in chloroform, dichloromethane (DCM), ethyl acetate, and methanol.

- Appearance : Brown solid

4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile exhibits various biological activities primarily through its interactions with specific molecular targets. The following mechanisms have been identified:

- Antimicrobial Activity : Research indicates that pyrimidine derivatives, including this compound, possess significant antibacterial and antifungal properties. They are believed to inhibit key enzymes involved in microbial metabolism .

- Anti-HIV Activity : Similar compounds have shown potential as inhibitors of viral reverse transcriptase, an enzyme critical for the replication of HIV. This suggests that 4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile may also exhibit anti-HIV properties .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, including those involved in cancer progression and metabolic pathways, indicating potential applications in cancer therapy .

Synthesis

The synthesis of 4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile can be achieved through several methods. One notable approach involves the reaction of appropriate pyrimidine precursors with propylthiol and subsequent nitrilation processes under controlled conditions. The following table summarizes key synthesis methods:

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that 4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile exhibited notable antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be within clinically relevant ranges .

- Anti-HIV Properties : In vitro studies showed that this compound could reduce viral replication in HIV-infected cells by inhibiting reverse transcriptase activity. The results suggest a potential therapeutic role in HIV treatment regimens .

- Cytotoxicity Studies : Research assessing the cytotoxic effects on cancer cell lines indicated that 4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile could induce apoptosis in specific cancer types, highlighting its potential as an anticancer agent .

特性

IUPAC Name |

4-amino-2-propylsulfanylpyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S/c1-2-3-13-8-11-5-6(4-9)7(10)12-8/h5H,2-3H2,1H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLJYGINPNACNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC=C(C(=N1)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。